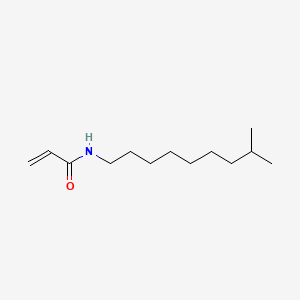
N-Isodecylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isodecylacrylamide is a chemical compound with the molecular formula C13H25NO. It is an acrylamide derivative where the acrylamide group is substituted with an isodecyl group. This compound is known for its unique properties and applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isodecylacrylamide can be synthesized through the reaction of isodecylamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
Reaction Scheme:
- Isodecylamine + Acryloyl chloride → this compound + Hydrochloric acid
Reaction Conditions:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 0°C
- Inert atmosphere: Nitrogen or argon
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isodecylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which has applications in hydrogels and other polymeric materials.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form isodecylamine and acrylic acid.
Substitution Reactions: It can participate in substitution reactions where the acrylamide group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Isodecylamine and acrylic acid
Substitution: Depends on the nucleophile used
Applications De Recherche Scientifique
N-Isodecylacrylamide has several scientific research applications, including:
Polymer Chemistry: Used as a monomer to synthesize polymers with unique properties, such as hydrogels with temperature-responsive behavior.
Biomedical Applications: Poly(this compound) hydrogels are used in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.
Materials Science: Employed in the development of smart materials that respond to environmental stimuli, such as temperature and pH changes.
Surface Coatings: Used in the formulation of coatings that provide hydrophobic or hydrophilic surfaces, depending on the application.
Mécanisme D'action
The mechanism of action of N-Isodecylacrylamide primarily involves its ability to polymerize and form hydrogels. The polymerization process is initiated by free radicals, which create active sites on the monomer molecules, leading to chain propagation and the formation of long polymer chains. The resulting hydrogels exhibit unique properties, such as swelling and deswelling in response to temperature changes, making them suitable for various applications.
Comparaison Avec Des Composés Similaires
N-Isodecylacrylamide can be compared with other acrylamide derivatives, such as N-isopropylacrylamide and N-tert-butylacrylamide. While all these compounds share the acrylamide backbone, the different substituents impart unique properties to each compound.
Similar Compounds
N-Isopropylacrylamide: Known for its temperature-responsive hydrogels, which have a lower critical solution temperature around 32°C.
N-tert-Butylacrylamide: Used in the synthesis of polymers with enhanced thermal stability and hydrophobicity.
Uniqueness of this compound
This compound stands out due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where hydrophobic interactions are desired, such as in surface coatings and certain biomedical applications.
Propriétés
Numéro CAS |
93858-83-4 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
N-(8-methylnonyl)prop-2-enamide |
InChI |
InChI=1S/C13H25NO/c1-4-13(15)14-11-9-7-5-6-8-10-12(2)3/h4,12H,1,5-11H2,2-3H3,(H,14,15) |
Clé InChI |
DOOHFXPLIIRPLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCNC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
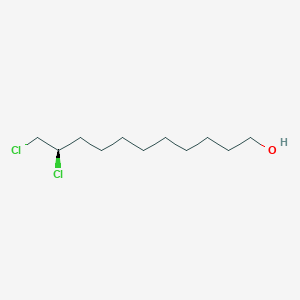
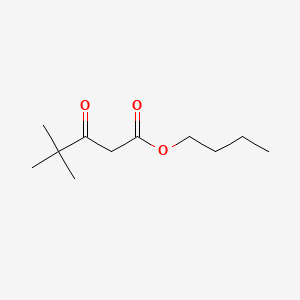
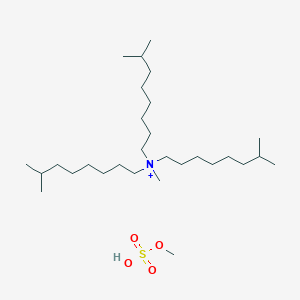
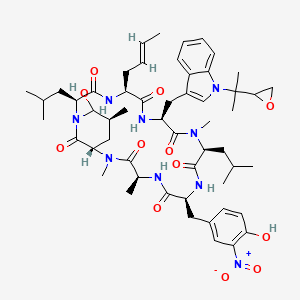
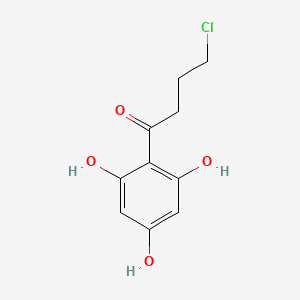
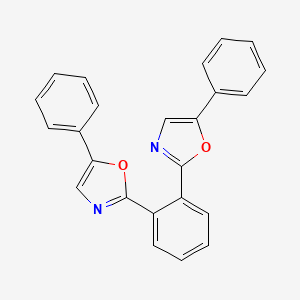
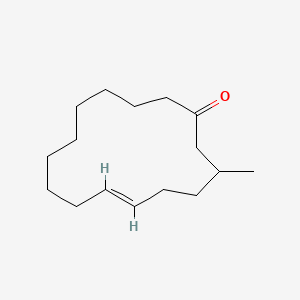
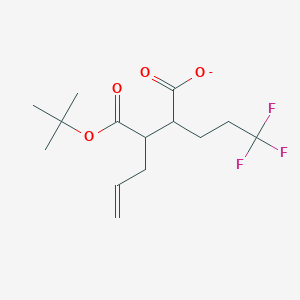
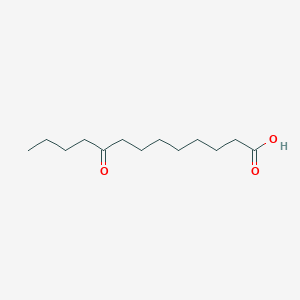
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)

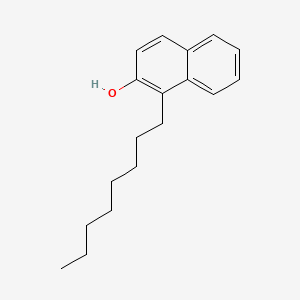
arsanium bromide](/img/structure/B15176074.png)
